Comprehensive Technical Guide: Molecular Properties and Synthesis of 5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile
Comprehensive Technical Guide: Molecular Properties and Synthesis of 5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile
Executive Summary
In the landscape of modern medicinal chemistry and drug development, polyfunctionalized pyridine scaffolds serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile is a highly versatile, orthogonally reactive intermediate. Characterized by three distinct reactive sites—an aryl bromide, a benzylic-like alkyl bromide, and a nitrile group—this molecule allows for sequential, site-specific functionalization. This whitepaper provides an in-depth analysis of its exact molecular weight, structural properties, and a self-validating synthetic methodology grounded in established radical bromination protocols.
Physicochemical and Molecular Profiling
To ensure high-resolution mass spectrometry (HRMS) identification and accurate stoichiometric calculations in synthetic workflows, precise molecular profiling is mandatory.
Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. While the average atomic weight of bromine (~79.904 u) is used to calculate the bulk molecular weight, HRMS requires the monoisotopic exact mass , which is calculated using the most abundant isotopes ( 12C , 1H , 14N , and 79Br )[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile |
| CAS Registry Number | 1801508-37-1[2] |
| Molecular Formula | C7H4Br2N2 [3] |
| Average Molecular Weight | 275.93 g/mol [2] |
| Monoisotopic Exact Mass | 273.87412 Da[1] |
| IUPAC Name | 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile[3] |
| InChI String | InChI=1S/C7H4Br2N2/c8-2-5-1-6(9)4-11-7(5)3-10/h1,4H,2H2[3] |
Structural Analysis & Orthogonal Reactivity
The structural architecture of 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile dictates its utility in drug discovery. The molecule features a highly electron-deficient pyridine core, which modulates the reactivity of its substituents:
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C3-Bromomethyl Group (Alkyl Halide): Highly susceptible to SN2 nucleophilic substitution. The electron-withdrawing nature of the pyridine ring and the adjacent nitrile group enhances the electrophilicity of the benzylic carbon, making it an ideal site for alkylating amines, thiols, or alcohols.
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C5-Bromine (Aryl Halide): Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).
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C2-Carbonitrile (Nitrile): Can undergo controlled hydrolysis to amides/carboxylic acids, reduction to primary amines, or [3+2] cycloadditions with azides to form tetrazoles.
Orthogonal reactivity profile of the three distinct functional groups on the pyridine core.
Synthetic Methodology: Wohl-Ziegler Bromination
The standard route to synthesize 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile relies on the free-radical bromination of its precursor, 5-bromo-3-methylpyridine-2-carbonitrile [4]. This transformation utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a thermal radical initiator.
Causality in Experimental Design
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Why NBS? NBS provides a low, steady-state concentration of molecular bromine ( Br2 ). This steady state is critical to favor radical substitution at the benzylic/allylic position (the methyl group) over electrophilic aromatic substitution on the ring.
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Why AIBN? AIBN decomposes thermally to yield nitrogen gas and two 2-cyanoprop-2-yl radicals. These radicals abstract a bromine atom from NBS to initiate the chain reaction.
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Why 1,2-Dichloroethane (DCE)? DCE is a non-polar, aprotic solvent that does not possess abstractable hydrogen atoms, preventing the solvent from quenching the radical chain propagation.
Step-by-Step Protocol
Reagents Required:
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5-bromo-3-methylpyridine-2-carbonitrile (1.0 equiv)
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N-Bromosuccinimide (NBS) (1.1 equiv)
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Azobisisobutyronitrile (AIBN) (0.1 equiv)
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Anhydrous 1,2-Dichloroethane (DCE)
Workflow:
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Initiation: Dissolve 5-bromo-3-methylpyridine-2-carbonitrile in anhydrous DCE under an inert argon atmosphere.
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Reagent Addition: Add NBS and a catalytic amount of AIBN to the solution.
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Thermal Activation: Heat the reaction mixture to reflux (approx. 80–85 °C). The thermal energy homolytically cleaves the azo bonds in AIBN, initiating the radical cascade.
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In-Process Monitoring (Self-Validation): Monitor the reaction strictly via HPLC or TLC. Causality: The benzylic position can undergo secondary bromination to form an undesired dibromomethyl derivative. The reaction must be quenched the moment the mono-brominated product reaches maximum yield.
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Workup & Quenching: Cool the mixture to 0 °C. Causality: The byproduct, succinimide, is highly insoluble in cold DCE. This allows for rapid primary purification via simple vacuum filtration.
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Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (eluting with a gradient of Ethyl Acetate/Hexanes). Silica gel effectively separates the target mono-brominated product from unreacted starting material based on polarity differences.
Synthetic workflow for the free-radical bromination of 5-bromo-3-methylpyridine-2-carbonitrile.
Applications in Drug Discovery
The synthesized 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile is frequently employed in the development of complex heterocyclic systems. Notably, similar bromomethylpicolinonitrile derivatives are key intermediates in the synthesis of azaindenoisoquinolines , a class of potent Topoisomerase I inhibitors being investigated as targeted anticancer agents[4]. The ability to precisely modify the C3 position via the bromomethyl group allows medicinal chemists to introduce various solubilizing moieties (such as morpholine or piperazine rings), which are essential for optimizing the pharmacokinetic profiles of these experimental oncology drugs.
References
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Chembeez Chemical Database - 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile, 95%. Chembeez. Available at: [Link]
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Journal of Medicinal Chemistry - Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure–Activity Relationships. Kiselev, E., Agama, K., Pommier, Y., & Cushman, M. (2012). ACS Publications. Available at:[Link]
